
6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as phenols and aldehydes.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzofuran ring can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid: Lacks the ethyl group.
6-Methyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid: Contains a methyl group instead of an ethyl group.
Uniqueness
6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Propiedades
Número CAS |
832721-51-4 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
6-ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-8-5-9(12)15-11(8,6-7)10(13)14/h3,8H,2,4-6H2,1H3,(H,13,14) |
Clave InChI |
ZYVXBAQMKQHIPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCC2CC(=O)OC2(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


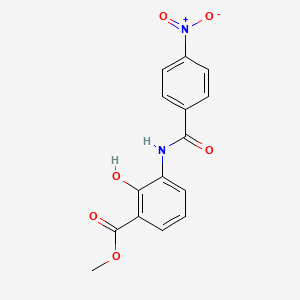
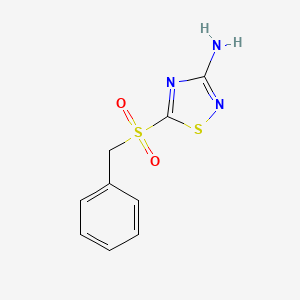
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
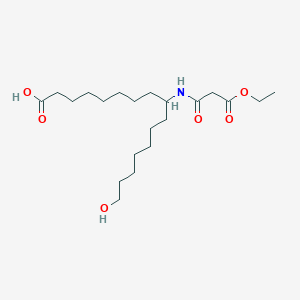
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
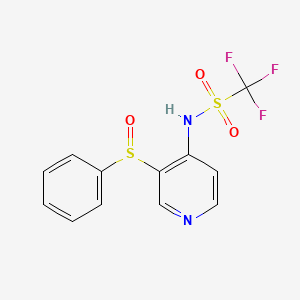
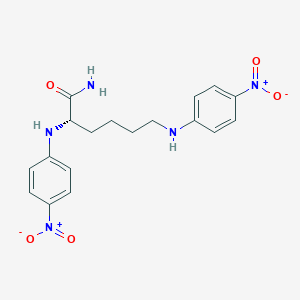
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
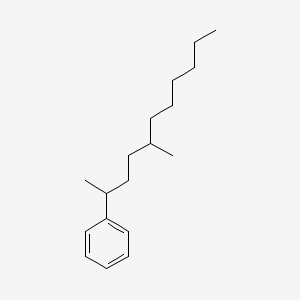
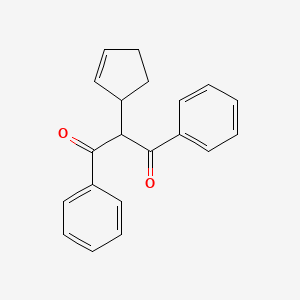

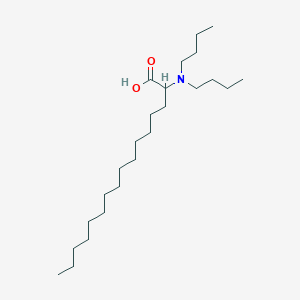

![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)
